7-Chloro Substituent Confers Critical Antifungal and Antibacterial Potency
In a comprehensive SAR study of azole antifungal 4(3H)-quinazolinones, the most potent compounds in vitro required a halogen at the 7-position [1]. The 7-chloro derivative UR-9825 was superior to fluconazole, itraconazole, SCH-42427, and TAK-187 in vitro, whereas the other three stereoisomers lacking optimal 7-substitution showed reduced or no activity [1]. In a separate antitubercular study, 7-chloro-3-(4-(dimethylamino)benzylidene amino)-2-phenylquinazolin-4(3H)-one exhibited an MIC of 0.78 × 10⁻³ μM against M. tuberculosis H37Rv, equivalent to isoniazid (MIC = 0.80 × 10⁻³ μM) [2]. The target compound retains the 7-chloro substituent critical for this potency while incorporating a Boc-protected ethylamine side chain for further derivatization.
| Evidence Dimension | In vitro antifungal and antitubercular potency dependent on 7-position halogenation |
|---|---|
| Target Compound Data | Contains 7-Cl substituent on quinazolinone core; direct MIC data not available for the exact Boc-protected derivative |
| Comparator Or Baseline | UR-9825 (7-Cl): superior to fluconazole, itraconazole in vitro. 7-Cl antitubercular derivative: MIC = 0.78 × 10⁻³ μM vs isoniazid MIC = 0.80 × 10⁻³ μM. Non-halogenated or 7-H analogs: inactive or significantly less potent. |
| Quantified Difference | 7-Cl derivatives can achieve potency equivalence to clinical standard isoniazid (MIC = 0.78 vs 0.80 × 10⁻³ μM) and superiority over fluconazole/itraconazole in antifungal assays. |
| Conditions | Antifungal: in vitro against Candida spp. and filamentous fungi. Antitubercular: M. tuberculosis H37Rv, microplate alamar blue assay (MABA). |
Why This Matters
The 7-chloro substituent is not interchangeable: replacement with hydrogen, fluorine, or other halogens can result in complete loss of activity, making the 7-Cl pattern a critical selection criterion for bioactive quinazolinone procurement.
- [1] Bartroli J, Turmo E, Algueró M, Boncompte E, Vericat ML, Conte L, Ramis J, Merlos M, García-Rafanell J, Forn J. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. J. Med. Chem., 1998, 41(11): 1869-1882. PMID: 9599237. View Source
- [2] 7-Chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones: synthesis, antimicrobial and antitubercular evaluation. Med. Chem. Res., 2012, 21: 2831-2836. View Source
